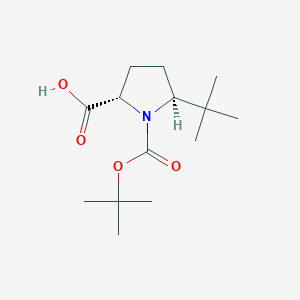

Boc-5(S)-tert-butyl-L-proline

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S,5S)-5-tert-butyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25NO4/c1-13(2,3)10-8-7-9(11(16)17)15(10)12(18)19-14(4,5)6/h9-10H,7-8H2,1-6H3,(H,16,17)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WODLVEFJKWRNHB-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@@H]1CC[C@H](N1C(=O)OC(C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50443504 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185142-24-9 | |

| Record name | Boc-5(S)-tert-butyl-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50443504 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Boc-5(S)-tert-butyl-L-proline chemical structure and properties

The following technical guide details the chemical structure, synthesis, and application of Boc-5(S)-tert-butyl-L-proline , a highly specialized steric tool in peptide chemistry.

Structural Architecture, Synthesis, and Applications in Peptidomimetics[1][2]

Part 1: Chemical Identity & Stereochemical Analysis

Boc-5(S)-tert-butyl-L-proline is a conformationally constrained amino acid derivative. Unlike native proline, which allows for a relatively balanced cis/trans amide bond equilibrium (approx. 10-30% cis in water), the introduction of a bulky tert-butyl group at the C5 position creates a "steric lock."

This specific isomer—(2S, 5S) —is the trans-5-tert-butylproline . It is crucial to distinguish this from the cis-isomer (2S, 5R), as they exert opposite effects on the peptide backbone geometry.

| Feature | Specification |

| IUPAC Name | (2S,5S)-1-(tert-butoxycarbonyl)-5-(tert-butyl)pyrrolidine-2-carboxylic acid |

| Common Name | Boc-trans-5-tert-butyl-L-proline |

| Molecular Formula | C₁₄H₂₅NO₄ |

| Molecular Weight | 271.35 g/mol |

| Stereochemistry | 2(S) (L-configuration at |

| Physical State | White crystalline solid |

| Solubility | Soluble in DCM, DMF, MeOH; Insoluble in Water |

| CAS Number | Note: CAS 15761-39-4 refers to unsubstituted Boc-L-Proline.[1][2][3][4] Specific isomers often lack unique indexed CAS numbers in general catalogs. |

Stereochemical Map

The "5(S)" designation in an L-proline (2S) scaffold places the tert-butyl group on the opposite face of the ring relative to the carboxylate group.

Caption: Stereochemical relationship in Boc-(2S,5S)-5-tert-butylproline. The C2-Carboxylate and C5-tert-butyl groups occupy opposite faces of the pyrrolidine ring.

Part 2: Synthesis Strategy (The Lubell Protocol)

The most authoritative synthesis route utilizes L-glutamic acid as the chiral educt. This pathway, developed by Lubell et al., ensures enantiopurity and allows for the separation of diastereomers.

The "Glutamic Acid -> Acylation -> Cyclization" Route

-

Starting Material:

-Methyl -

C-Acylation: Double deprotonation with LiN(SiMe₃)₂ (LHMDS) followed by reaction with pivaloyl chloride introduces the tert-butyl ketone.

-

Decarboxylation: Hydrolysis and decarboxylation yield the

-oxo- -

Cyclization & Reduction: Catalytic hydrogenation induces ring closure (Schiff base formation) and subsequent reduction. The stereoselectivity of the reduction determines the cis (2S,5R) vs trans (2S,5S) ratio.

Optimization Note: To favor the (2S,5S)-trans isomer (the target), solvolysis of the protecting group followed by reduction with tetramethylammonium triacetoxyborohydride is preferred, though this step requires careful pH control to prevent racemization.

Caption: Synthetic pathway from Glutamic Acid to 5-tert-butylproline (Lubell Protocol).

Part 3: Physicochemical Properties & Applications[7][8]

1. Conformational Locking (The "Steric Anchor")

The bulky tert-butyl group significantly restricts the conformational space of the pyrrolidine ring.

-

Trans-5-tBu (2S, 5S): This isomer generally favors the trans amide bond geometry (

) due to severe steric clash between the 5-tBu group and the N-acyl group in the cis rotamer. -

Contrast with Cis-5-tBu (2S, 5R): The cis isomer is famous for promoting the cis amide bond (mimicking Type VI

-turns), but the trans isomer (2S, 5S) does the opposite, stabilizing extended conformations.

2. Proteolytic Stability

The 5-position substitution creates a "steric shield" around the peptide bond nitrogen. This renders the preceding peptide bond highly resistant to cleavage by prolyl endopeptidases, extending the half-life of peptide drugs in vivo.

3. Hydrophobicity

The addition of the tert-butyl group increases the LogP of the residue, enhancing membrane permeability and binding affinity to hydrophobic pockets in target proteins (e.g., HCV NS3 protease inhibitors).

Comparative Data Table:

| Property | Native L-Proline | Boc-5(S)-tBu-L-Pro (Trans) | Boc-5(R)-tBu-L-Pro (Cis) |

| Amide Preference | Balanced (Trans:Cis ~ 3:1) | Strongly Trans | Strongly Cis |

| Ring Pucker | Flexible (C | Rigid (Locked) | Rigid (Locked) |

| Protease Resistance | Low | High | High |

| Helix Propensity | Promotes PPII Helix | Destabilizes PPII Helix | Induces Turn/Kink |

Part 4: Experimental Protocols

A. Coupling Protocol (Solid Phase Peptide Synthesis)

Due to the steric bulk at C5, standard coupling times must be extended.

-

Reagents: Use HATU or HOAt/DIC for activation. Avoid weaker reagents like HBTU.

-

Stoichiometry: 3.0 equivalents of Amino Acid, 2.9 eq HATU, 6.0 eq DIEA.

-

Solvent: DMF or NMP (NMP is preferred for difficult couplings).

-

Procedure:

-

Pre-activate the Boc-5(S)-tBu-Pro-OH for 2 minutes.

-

Add to resin-bound free amine.

-

Reaction Time: Double coupling is mandatory. 2 x 2 hours at Room Temperature.

-

Monitoring: The Kaiser test may be inconclusive for secondary amines; use Chloranil test or micro-cleavage LCMS.

-

B. Boc-Deprotection

The tert-butyl side chain is stable to standard Boc-removal conditions, but care must be taken to avoid cation scrambling if other sensitive residues (Trp, Met) are present.

-

Reagent: 50% TFA in DCM (v/v) + 2% Triisopropylsilane (TIS) as a scavenger.

-

Time: 2 x 15 minutes.

-

Wash: Extensive DCM and DMF washes are required to remove the bulky TFA salts trapped in the resin matrix.

References

-

Beausoleil, E., & Lubell, W. D. (1996). "Steric effects on the isomer equilibrium of amides N-terminal to proline: Synthesis and conformational analysis of N-acetyl-5-tert-butylproline N'-methylamides." Journal of the American Chemical Society, 118(51), 12902-12908. Link

-

Beausoleil, E., et al. (1996). "5-tert-Butylproline."[5][6] The Journal of Organic Chemistry, 61(26), 9447-9454. Link

-

Halab, L., & Lubell, W. D. (2002). "Use of Steric Interactions To Control Peptide Turn Geometry." Journal of Organic Chemistry, 67(5), 1547-1552. Link

-

Davis, F. A., et al. (2003). "Asymmetric Synthesis of cis-5-tert-Butylproline with Metal Carbenoid NH Insertion." The Journal of Organic Chemistry, 68(13), 5147-5152. Link

- Magriotis, P. A. (2001). "Proline Mimetics in Peptide Synthesis." European Journal of Organic Chemistry, 2001(11), 2015-2028.

Sources

- 1. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]

- 2. N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. N-(tert-Butoxycarbonyl)-L-proline | 15761-39-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Steric Effects of the tert-Butyl Group on Proline Ring Pucker

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Role of Proline in Peptide Architecture

Proline, with its secondary amine integrated into a five-membered pyrrolidine ring, holds a unique position among the proteinogenic amino acids.[1] This cyclic structure imparts significant conformational rigidity, restricting the backbone dihedral angle φ to a narrow range (approximately -65°).[1][2] Consequently, proline residues are frequently found in the turns of protein secondary structures and act as "helix breakers," introducing kinks into α-helical segments.[3]

A key feature of proline's structure is the flexibility of its pyrrolidine ring, which can adopt two principal, non-planar conformations known as Cγ-endo ("down") and Cγ-exo ("up").[4] This phenomenon, termed ring pucker, is not merely a subtle conformational twitch; it fundamentally influences the local peptide backbone geometry and, by extension, the overall architecture and function of proteins and peptide-based therapeutics.[5] The interconversion between these pucker states has a low energy barrier, meaning that in solution, unsubstituted proline often exists as a dynamic equilibrium of both conformers.[4][6]

Controlling this equilibrium is a powerful strategy in peptide design and drug development. By installing substituents onto the proline ring, one can bias the puckering preference towards either the endo or exo state. While electron-withdrawing substituents exert control through well-documented stereoelectronic effects, this guide focuses on a different, yet equally powerful, paradigm: steric control.[7][8] We will provide an in-depth analysis of how the sterically demanding tert-butyl group acts as a "conformational lock," forcing the proline ring into a predictable pucker based on its stereochemical placement.

The Proline Pucker Equilibrium: Endo vs. Exo

The puckering of the proline ring describes the out-of-plane displacement of the Cγ and sometimes Cβ atoms. The two most stable conformations are envelope puckers, where the Cγ atom is displaced either towards (endo) or away from (exo) the carboxyl group of the proline residue.[4]

-

Cγ-endo (Down): This pucker is associated with more extended conformations in the peptide backbone. It is observed to favor the δ (φ, ψ ≈ −90°, 0°) conformation, which is characteristic of the i+2 position in β-turns.[4]

-

Cγ-exo (Up): This pucker is associated with more compact backbone conformations, such as the polyproline II (PPII) helix and the α-helix.[4] The exo pucker also facilitates a stabilizing n→π* interaction between adjacent carbonyl groups, which is only possible when the preceding amide bond is in the trans conformation.[7]

The choice between an endo and exo pucker directly impacts the allowable (φ, ψ) dihedral angles of the proline residue, thereby dictating the local secondary structure. The ability to lock the ring into one of these states allows for the rational design of peptides with predetermined folds.

Figure 1: The dynamic equilibrium between the Cγ-endo and Cγ-exo puckers of the proline ring and their influence on peptide backbone conformation.

The tert-Butyl Group: A Steric Conformational Lock

Unlike smaller or electronegative substituents, the large, sterically demanding tert-butyl group dictates conformation through a simple and powerful principle: it overwhelmingly prefers to occupy a pseudoequatorial position on the five-membered ring to minimize steric strain.[9][10] This singular preference is strong enough to override other, more subtle electronic effects, effectively "locking" the ring into a single, dominant pucker. The outcome, however, is critically dependent on the stereochemistry at the C-4 position.

trans-4-tert-Butyl-L-proline → endo Pucker

When the tert-butyl group is trans to the C-2 carboxyl group, its adoption of a pseudoequatorial position forces the Cγ atom towards the carboxyl group. This arrangement locks the ring into a Cγ-endo pucker.[9][11]

cis-4-tert-Butyl-L-proline → exo Pucker

Conversely, when the tert-butyl group is cis to the C-2 carboxyl group, its pseudoequatorial preference forces the Cγ atom away from the carboxyl group. This results in a locked Cγ-exo pucker.[9][11]

This predictable, stereochemistry-driven control is in direct contrast to the effects seen with electronegative substituents, where a trans (4R) substituent typically induces an exo pucker and a cis (4S) substituent induces an endo pucker due to stereoelectronic reasons.[11][12]

Figure 3: Generalized synthetic workflow for producing cis- and trans-4-tert-butylproline from a common starting material.

Experimental Protocol: Substitution with Lithium Phenylthio(tert-butyl)cuprate

This protocol is adapted from the key transformation described in the literature. [9][10]

-

Prepare the Reagent: In a flame-dried, argon-purged flask, dissolve phenyl tert-butyl sulfide in anhydrous THF and cool to -78 °C. Add sec-butyllithium dropwise and stir for 30 minutes. In a separate flask, create a slurry of copper(I) iodide in anhydrous THF, cool to -40 °C, and add the lithiated sulfide solution via cannula. Stir the resulting dark solution for 1 hour to form t-BuCuSPhLi.

-

Prepare the Substrate: In a separate flask, dissolve the N-protected 4-bromo-proline ester (prepared from N-protected 4-hydroxyproline) in anhydrous THF and cool to -18 °C.

-

Reaction: Add the cuprate reagent to the proline substrate solution via cannula. The reaction progress should be monitored by TLC or LC-MS.

-

Quench and Workup: Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl. Extract the aqueous phase with ethyl acetate, combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product via flash column chromatography to yield the protected 4-tert-butylproline ester.

NMR Spectroscopic Analysis in Solution

¹H NMR spectroscopy is the primary tool for determining the dominant ring pucker in solution. [13]The analysis relies on the Karplus relationship, which correlates the vicinal ³JHH coupling constants to the dihedral angles between protons on adjacent carbons. The pattern of these couplings for the ring protons is highly diagnostic of the pucker. [9][10]

Protocol for Conformational Analysis via ¹H NMR

-

Sample Preparation: Prepare a ~10-20 mM sample of the N-acetylated methyl ester of the synthesized 4-tert-butylproline in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum (≥400 MHz). If spectral overlap is an issue, acquire a 2D COSY or TOCSY spectrum to aid in resonance assignment.

-

Spectral Simulation: The proton spectra of proline rings are often strongly coupled. Accurate extraction of coupling constants requires spectral simulation using appropriate software (e.g., MestReNova, Bruker TopSpin).

-

Data Interpretation: Compare the experimentally derived ³JHH values to the expected values for canonical endo and exo puckers.

| Coupling Constant (³JHH) | Expected Value for endo Pucker | Expected Value for exo Pucker | Reference |

| Jα,β1 | ~8-10 Hz (large) | ~2-4 Hz (small) | [9][10] |

| Jα,β2 | ~2-4 Hz (small) | ~8-10 Hz (large) | [9][10] |

| Jγ,δ1 | ~2-4 Hz (small) | ~8-10 Hz (large) | [9][10] |

| Jγ,δ2 | ~8-10 Hz (large) | ~2-4 Hz (small) | [9][10] |

Self-Validation: A spectrum showing a pattern of large and small couplings consistent with one pucker provides strong evidence for a conformationally locked ring. For trans-4-tert-butylproline, one would expect to see the pattern for the endo pucker, while the cis isomer should exhibit the exo pattern.

X-ray Crystallography for Solid-State Confirmation

Single-crystal X-ray diffraction provides unambiguous proof of the solid-state conformation. [14]It allows for direct visualization of the ring pucker and the precise orientation of the tert-butyl group relative to the carboxyl group and the rest of the ring. [9][11]

Workflow for X-ray Crystallographic Analysis

-

Crystallization: Grow single crystals of a suitable derivative (e.g., N-Boc-4-tert-butylproline) suitable for X-ray diffraction. This often involves slow evaporation or vapor diffusion techniques.

-

Data Collection: Mount a crystal and collect diffraction data using an X-ray diffractometer. [15]3. Structure Solution and Refinement: Process the diffraction data to generate an electron density map and solve the molecular structure. Refine the atomic coordinates to obtain a final, high-resolution model. [14]4. Analysis: Analyze the solved structure to determine key dihedral angles and the pseudorotation angle of the pyrrolidine ring, confirming the endo or exo pucker. The analysis should confirm that the tert-butyl group occupies a pseudoequatorial position.

Computational Modeling for Energetic Validation

Computational chemistry, particularly Density Functional Theory (DFT), is used to calculate the relative energies of the different possible conformers. [9]The global minimum energy conformer predicted by these calculations should match the experimentally observed structure.

Protocol for DFT-Based Conformational Analysis

-

Model Building: Build initial 3D structures for both the Cγ-endo and Cγ-exo puckers of the N-acetylated methyl ester of the target 4-tert-butylproline.

-

Geometry Optimization: Perform a full geometry optimization for each starting structure using a suitable level of theory (e.g., B3LYP functional with a 6-31G* basis set).

-

Energy Calculation: Calculate the single-point electronic energy for each optimized geometry. The difference in energy (ΔE) reveals the relative stability of the conformers.

-

Validation: For a conformationally locked system, the energy difference between the preferred and disfavored pucker should be significant (e.g., >2 kcal/mol). The calculated lowest-energy structure should match the conformation determined by NMR and X-ray crystallography. For trans-4-tert-butyl-L-proline, the endo conformer was found to be energetically favored by 2.5 kcal/mol over the exo form. [9]

Applications in Drug Development and Peptide Science

The ability to enforce a specific proline pucker has profound implications for the design of bioactive peptides and peptidomimetics.

-

Stabilization of Secondary Structures: By selecting the cis or trans isomer, designers can selectively stabilize either compact (exo pucker) or extended (endo pucker) structures, such as specific types of β-turns or helices.

-

Enhanced Binding Affinity: Many bioactive peptides adopt a specific conformation upon binding to their biological target. By pre-organizing the peptide into this bioactive conformation using a locked proline, the entropic penalty of binding is reduced, often leading to a significant increase in binding affinity and selectivity.

-

Probing Structure-Activity Relationships (SAR): Synthesizing a peptide with both the cis- and trans-4-tert-butylproline analogues allows researchers to definitively probe whether an endo or exo pucker is required for biological activity, providing crucial insights for future drug design.

Conclusion

The tert-butyl group serves as a robust and predictable tool for controlling proline ring conformation through steric hindrance. Its strong preference for a pseudoequatorial position effectively locks the pyrrolidine ring into either a Cγ-endo or Cγ-exo pucker, depending entirely on the C-4 stereochemistry. This powerful method of conformational constraint is in stark contrast to the stereoelectronic control exerted by smaller, electronegative substituents. The validation of this steric locking effect relies on a synergistic application of synthetic chemistry, NMR spectroscopy, X-ray crystallography, and computational modeling. For scientists in drug discovery and peptide engineering, 4-tert-butylproline derivatives represent a critical tool for designing molecules with enhanced stability, predetermined three-dimensional structures, and improved biological activity.

References

-

Tressler, S. L., & Zondlo, N. J. (2014). (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(12), 5793–5804. [Link]

-

Koskinen, A. M. P., Helaja, J., Kumpulainen, E. T. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. The Journal of Organic Chemistry, 70(16), 6447–6453. [Link]

-

Koskinen, A. M., Helaja, J., Kumpulainen, E. T., Koivisto, J., Mansikkamäki, H., & Rissanen, K. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. PubMed. [Link]

-

ResearchGate. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines. ResearchGate. [Link]

-

Semantic Scholar. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. Semantic Scholar. [Link]

-

ACS Publications. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans-4-tert-Butylprolines. ACS Publications. [Link]

-

Newberry, R. W., & Raines, R. T. (2017). The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker. Protein Science, 26(1), 163-172. [Link]

-

Marasinghe, D., Carrillo, M. J., Smallridge, D. Z., Butts, K. E., Bagale, B., & Tubergen, M. J. (2021). The challenging conformer assignment of proline methyl ester from rotational spectroscopy. Physical Chemistry Chemical Physics, 23(24), 13475-13482. [Link]

-

ResearchGate. (2005). Locked Conformations for Proline Pyrrolidine Ring: Synthesis and Conformational Analysis of cis- and trans -4- tert -Butylprolines | Request PDF. ResearchGate. [Link]

-

Lounila, J., Ala-Korpela, M., & Jokisaari, J. (2009). Quantum Mechanical and NMR Studies of Ring Puckering and cis/trans-Rotameric Interconversion in Prolines and Hydroxyprolines. The Journal of Physical Chemistry A, 113(42), 11310–11318. [Link]

-

Marsh, R. E., Narasimha Murthy, M. R., & Venkatesan, K. (1977). Peptide conformations. Crystal structures of tert-butyloxycarbonylglycyl-L-proline and its benzyl ester. Journal of the American Chemical Society, 99(4), 1251–1256. [Link]

-

ResearchGate. (2004). Cis-trans isomerization and puckering of proline residue | Request PDF. ResearchGate. [Link]

-

Beausoleil, E., & Lubell, W. D. (2000). An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. Biopolymers, 53(3), 249-256. [Link]

-

Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3052–3066. [Link]

-

Hofman, M., Schube, A., Schuler, B., & O'Brien, E. P. (2020). Fluorine NMR study of proline-rich sequences using fluoroprolines. Biophysical Journal, 119(11), 2195-2207. [Link]

-

Zondlo, N. J. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(8), 3052–3066. [Link]

-

Samanta, U., & Chakrabarti, P. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 357-375. [Link]

-

Research Collection. (2022). Crystal structure analysis of N‐acetylated proline and ring size analogs. ETH Zurich Research Collection. [Link]

-

ResearchGate. (1998). Ab initio and DFT search for conformational transition states of N-formyl-L-prolinamide. ResearchGate. [Link]

-

Pyne, S. G., Javidan, A., Skelton, B. W., & White, A. H. (1995). Asymmetric synthesis of proline derivatives from (2R) and (2S)-2-tert-butyl-3-benzoyl-4-methyleneoxazolidin-5-one. Tetrahedron, 51(18), 5157-5168. [Link]

-

Williamson, M. P. (1994). The structure and function of proline-rich regions in proteins. Biochemical Journal, 297(2), 249-260. [Link]

-

ResearchGate. (2019). What is the proline effect on protein structure? ResearchGate. [Link]

-

Wikipedia. (n.d.). Proline. Wikipedia. [Link]

-

Kubyshkin, V., & Budisa, N. (2016). cis–trans-Amide isomerism of the 3,4-dehydroproline residue, the 'unpuckered' proline. Beilstein Journal of Organic Chemistry, 12, 629-637. [Link]

-

Ribeiro da Silva, M. A., Monte, M. J., & Santos, L. M. (2014). Thermodynamic and conformational study of proline stereoisomers. The Journal of Physical Chemistry B, 118(34), 10137-10146. [Link]

-

ResearchGate. (2010). Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions. ResearchGate. [Link]

-

Proteopedia. (n.d.). Protein X-ray Crystallography: Basic principles. Proteopedia. [Link]

-

Chem Help ASAP. (2020, August 23). target proteins & x-ray crystallography [Video]. YouTube. [Link]

-

IntechOpen. (2018). Advances in X-ray crystallography methods to study structural dynamics of macromolecules. In X-Ray Crystallography. IntechOpen. [Link]

-

Keedy, D. A., Hill, Z. B., Biel, J. T., Kang, E. J., Rettenmaier, T. J., & Fraser, J. S. (2023). Room-temperature crystallography reveals altered binding of small-molecule fragments to PTP1B. eLife, 12, e84293. [Link]

Sources

- 1. Proline - Wikipedia [en.wikipedia.org]

- 2. semanticscholar.org [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. The distinct conformational landscapes of 4S-substituted prolines that promote an endo ring pucker - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Protein X-ray Crystallography: Key Principles [proteinstructures.com]

- 15. m.youtube.com [m.youtube.com]

Boc-5(S)-tert-butyl-L-proline CAS number and identifiers

[1][2]

Part 1: Compound Identity & Physicochemical Profile[1]

Boc-5(S)-tert-butyl-L-proline is a conformationally constrained analog of proline.[1][2] Unlike native proline, which allows for cis/trans isomerization of the preceding amide bond with a slight preference for trans, the introduction of a bulky tert-butyl group at the C5 position creates severe steric interactions. This forces the preceding amide bond into a specific geometry (often favoring the cis-amide rotamer in peptides), making this molecule a critical tool for locking peptide secondary structures (e.g.,

Nomenclature & Identifiers

| Identifier Type | Value | Notes |

| Common Name | Boc-5(S)-tert-butyl-L-proline | |

| IUPAC Name | (2S,5S)-1-(tert-butoxycarbonyl)-5-(tert-butyl)pyrrolidine-2-carboxylic acid | Stereochemistry defined as cis-relative configuration (substituents on same face).[1][2] |

| CAS Number | Not Commercially Indexed | Note: While the 5-methyl analog is indexed (CAS 334769-80-1), the 5-tert-butyl variant is typically a custom-synthesized research reagent described in primary literature (e.g., Lubell et al.).[1][2] |

| Molecular Formula | ||

| Molecular Weight | 271.35 g/mol | |

| SMILES | CC(C)(C)[C@@H]1CCOC(C)(C)C)C(=O)O | (2S,5S) Configuration |

| Stereochemistry | (2S, 5S) | The "L" designation implies (2S).[2][3][4][5][6][7] The 5-position is specified as (S).[1][2][4] |

Structural Significance

The C5-tert-butyl group is "cis" to the C2-carboxylate in the (2S,5S) isomer.[1][2] This steric bulk shields the nitrogen face, significantly impacting the kinetics and thermodynamics of the amide bond formation at the N-terminus.

Part 2: Synthesis & Manufacturing Protocols

Due to the lack of a commodity CAS number, researchers must often synthesize this compound or contract it via custom synthesis. The most authoritative route was established by William D. Lubell's group (University of Montreal), utilizing a "self-reproduction of chirality" approach starting from glutamic acid.

Retrosynthetic Analysis (DOT Visualization)

The synthesis relies on the diastereoselective reduction of a pyrroline intermediate, derived from glutamic acid.

Figure 1: Synthetic pathway for Boc-5(S)-tert-butyl-L-proline from L-Glutamic acid via the Lubell protocol.[1][2]

Detailed Experimental Protocol

Based on the methodology of Beausoleil & Lubell (2000/2001).

Step 1: Preparation of the

-oxo-

-amino acid intermediate

-

Starting Material:

-methyl -

Reagents: LiHMDS (Lithium hexamethyldisilazide), Pivaloyl chloride.

-

Procedure:

-

Workup: Quench with acetic acid. Hydrolyze the ester to decarboxylate, yielding the

-oxo amino acid (a 1,5-dicarbonyl system).[1]

Step 2: Cyclization and Reduction

-

Cyclization: Treat the intermediate with acid (TFA) to remove PhF and induce cyclization, forming the cyclic imine (5-tert-butyl-1-pyrroline-2-carboxylic acid).[1][2]

-

Reduction (Critical Stereocontrol):

-

Reagent:

, Pd/C (Catalytic Hydrogenation). -

Condition: Methanol, 1 atm

. -

Outcome: Hydrogenation occurs from the face opposite the C2-carboxylate group (steric control), yielding the cis-(2S,5S) isomer as the major product.[1][2]

-

Note: Using hydride reducing agents (e.g.,

) may alter the diastereomeric ratio.[2]

-

Step 3: Boc-Protection

Part 3: Applications in Drug Discovery[9][10]

Conformational Locking (The "Cis-Proline" Effect)

In peptide chains, the Xaa-Pro bond usually exists as a mixture of trans (major) and cis (minor) isomers.[1][2]

-

Standard Proline: ~10-30% cis population in water.[1]

-

5(S)-tert-butyl-L-proline: The bulky tert-butyl group at C5 creates a steric clash with the preceding residue's carbonyl oxygen in the trans conformation.[1][2] This destabilizes the trans state, significantly shifting the equilibrium toward the cis -amide form (

cis depending on solvent).[1]

Mechanism of Action Diagram

Figure 2: Thermodynamic shift induced by the 5-tert-butyl group favoring the cis-amide conformation.[1][2]

Therapeutic Relevance[1][2]

-

HCV Protease Inhibitors: The "bulky proline" motif is a pharmacophore found in second-generation HCV NS3/4A protease inhibitors. While drugs like Boceprevir use a bicyclic system, 5-alkyl prolines serve as simplified, highly lipophilic analogs that fill the S2 hydrophobic pocket of the enzyme.

-

GPCR Ligands: Used to freeze bioactive peptides in the "turn" conformation required for receptor binding, increasing potency and metabolic stability (proteases cannot easily cleave the sterically hindered bond).

Part 4: Analytical Characterization (Self-Validation)[1][2]

To ensure the integrity of the synthesized compound, the following analytical parameters must be met.

| Technique | Expected Result | Interpretation |

| 1H NMR (CDCl3) | Distinct singlets for the two tert-butyl groups.[1] The C5-H proton should show specific coupling constants indicating cis-relationship with C2-H. | |

| NOESY NMR | Strong NOE between C2-H and C5-H. | Confirms (2S,5S) cis-relative stereochemistry (protons on the same face).[1][2] |

| Optical Rotation | Confirms enantiomeric purity. Racemization at C2 is a common risk during synthesis; check against literature value. | |

| HRMS | Confirms elemental composition. |

References

-

Lubell, W. D., et al. (2001). "Improved Synthesis of (2S, 5S)-trans-5-tert-Butylproline." Tetrahedron, 57(30), 6439-6446.

- Note: This is the primary reference for the synthesis and characteriz

-

Beausoleil, E., & Lubell, W. D. (2000). "An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline..." Biopolymers, 53(3), 249-256.[6]

- Validates the conformational locking mechanism described in Part 3.

-

Halab, L., & Lubell, W. D. (2002). "Use of 5-tert-butylproline to mimic the type VI beta-turn."[1][10] Journal of Organic Chemistry.

Sources

- 1. CAS 15761-39-4: BOC-L-Proline | CymitQuimica [cymitquimica.com]

- 2. Boc-5-[(tert-Butoxycarbonylamino)carbonyl]-L-Nva-L-His-L-Pro-NH<sub>2</sub> | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 3. orgsyn.org [orgsyn.org]

- 4. orgsyn.org [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemimpex.com [chemimpex.com]

- 9. chemimpex.com [chemimpex.com]

- 10. wdlubellgroup.com [wdlubellgroup.com]

Methodological & Application

Application Notes & Protocols: Design of Peptidomimetics with Boc-5(S)-tert-butyl-L-proline

Abstract

The rational design of peptidomimetics is a cornerstone of modern drug discovery, aiming to create molecules that mimic the biological activity of peptides but possess superior pharmacological properties. Proline and its analogs are powerful tools in this endeavor due to the unique conformational constraints they impose on the peptide backbone.[1][2] This guide provides an in-depth exploration of Boc-5(S)-tert-butyl-L-proline , a sterically demanding proline analog, for the design of novel peptidomimetics. We will elucidate the scientific rationale for its use, detailing its profound impact on amide bond geometry, and provide validated, step-by-step protocols for its incorporation into peptide sequences via Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals seeking to leverage advanced building blocks for sophisticated peptide and peptidomimetic design.

The Scientific Rationale: Engineering Peptide Conformation with Steric Force

Proline's pyrrolidine ring restricts the backbone dihedral angle (φ) to approximately -60°, significantly limiting the conformational freedom of a peptide chain.[1] A key feature of the Xaa-Pro peptide bond is its ability to exist in both cis and trans conformations, with the trans form being only slightly more stable. This cis/trans isomerization is a critical determinant of protein folding and recognition.

The introduction of substituents onto the proline ring offers a powerful strategy to manipulate this equilibrium and further sculpt the peptide backbone.[2][3][4] Boc-5(S)-tert-butyl-L-proline is an exemplar of this approach.

Key Mechanistic Advantages:

-

Steric-Driven Isomerization: The defining feature of the 5-tert-butyl substituent is its sheer bulk. This large, non-polar group creates a significant steric clash with the side chain of the preceding amino acid residue when the amide bond is in the trans conformation. To alleviate this steric strain, the peptide bond preferentially adopts the cis geometry.[5] Studies have shown that incorporating a single 5-tert-butylproline residue can shift the local amide population to over 60% cis isomer, a dramatic increase from the typical percentage for an unsubstituted proline.[5]

-

Modulation of Secondary Structure: While inducing a local cis amide, the 5-tert-butyl group acts as a potent disruptor of ordered secondary structures like the polyproline type II (PPII) helix. The forced cis kink destabilizes the regular, all-trans backbone required for a stable PPII helix.[5] This allows for the precise introduction of turns and bends, which are crucial for mimicking receptor-binding loops or designing macrocyclic peptides.

-

Enhanced Proteolytic Stability: The introduction of non-natural amino acids and the stabilization of specific conformations can render peptides less susceptible to enzymatic degradation, thereby increasing their in vivo half-life.[6] The sterically encumbered and conformationally locked structure resulting from 5-tert-butylproline incorporation contributes to this enhanced stability.

Figure 2: Optimized SPPS cycle for Boc-5(S)-tert-butyl-L-proline.

Protocol 1: Optimized Coupling of Boc-5(S)-tert-butyl-L-proline

This protocol details the critical steps for efficiently coupling the sterically hindered amino acid. It assumes the synthesis is proceeding on a pre-swelled peptide-resin with a free N-terminal amine.

Materials:

-

Peptide-resin (e.g., Merrifield resin)

-

Boc-5(S)-tert-butyl-L-proline

-

Coupling Reagent: HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: DIEA (N,N-Diisopropylethylamine)

-

Solvent: Anhydrous, amine-free DMF (N,N-Dimethylformamide)

-

Kaiser Test Kit

Procedure:

-

Reagent Preparation (Activation):

-

In a separate, clean vessel, dissolve Boc-5(S)-tert-butyl-L-proline (4 equivalents relative to resin loading) in a minimal volume of DMF.

-

Add HATU (3.95 equivalents) to the solution.

-

Finally, add DIEA (8 equivalents) and vortex the mixture for 1-2 minutes. This is the "activated" amino acid solution.

-

Rationale: Pre-activation of the carboxylic acid to a highly reactive ester (in this case, via HATU) is crucial for driving the reaction to completion, especially with a hindered amine on the resin. [7][8]Using a slight excess of the amino acid and coupling agent ensures a high concentration of reactants.

-

-

Coupling Reaction:

-

Add the activated amino acid solution to the reaction vessel containing the deprotected and neutralized peptide-resin.

-

Agitate the mixture (e.g., using a shaker or nitrogen bubbling) at room temperature for a minimum of 2 hours. For particularly difficult sequences, this time can be extended to 4 hours or overnight.

-

Rationale: Sterically hindered couplings are kinetically slow. Extended reaction times are necessary to allow the reactants sufficient time to adopt the correct orientation for amide bond formation. [7]

-

-

In-Process Monitoring (Self-Validation):

-

After the initial coupling time, take a small sample of resin beads (approx. 1-2 mg).

-

Wash the beads thoroughly with DMF (3x) and DCM (3x) to remove any unreacted reagents.

-

Perform a Kaiser test on the washed beads.

-

Interpretation: A blue/purple bead color indicates the presence of unreacted primary amines (incomplete coupling). A yellow/colorless result indicates a complete reaction.

-

Rationale: The Kaiser test is a critical checkpoint. [7]Proceeding to the next cycle with an incomplete coupling will result in a deletion sequence, which is difficult to separate from the target peptide. This step ensures the fidelity of the synthesis.

-

-

Double Coupling (If Necessary):

-

If the Kaiser test is positive, drain the reaction vessel and repeat steps 1 and 2 with a fresh solution of activated Boc-5(S)-tert-butyl-L-proline.

-

After the second coupling, perform the Kaiser test again to confirm completion.

-

-

Washing:

-

Once the coupling is complete (negative Kaiser test), thoroughly wash the resin to remove all excess reagents. A typical wash cycle is: DMF (3x), DCM (3x), DMF (3x).

-

Protocol 2: Final Cleavage and Deprotection (from Merrifield Resin)

WARNING: This procedure involves the use of Hydrogen Fluoride (HF), a highly toxic and corrosive acid. This must be performed by trained personnel in a specialized, HF-rated chemical fume hood with appropriate personal protective equipment (PPE) and safety protocols in place.

Materials:

-

Peptide-resin (dried)

-

Anhydrous Hydrogen Fluoride (HF)

-

Scavenger: Anisole

-

HF Cleavage Apparatus

-

Diethyl ether (cold)

-

Acetonitrile/Water mixture for extraction

Procedure:

-

Preparation:

-

Place the dried peptide-resin into the reaction vessel of the HF apparatus.

-

Add a scavenger, such as anisole (typically 1.0 mL per gram of resin).

-

Rationale: Scavengers are crucial for quenching reactive carbocations (e.g., from deprotection of tBu-based side chains) that can otherwise cause unwanted side reactions like alkylation of sensitive residues (e.g., Trp, Met). [9]

-

-

HF Cleavage:

-

Cool the reaction vessel to 0°C.

-

Carefully condense anhydrous HF into the vessel (typically 10 mL per gram of resin).

-

Stir the mixture at 0°C for 1-2 hours.

-

Rationale: The strong acid (HF) cleaves the ester linkage anchoring the peptide to the Merrifield resin and simultaneously removes most side-chain protecting groups used in Boc chemistry. [9][10]Low temperatures are used to minimize side reactions.

-

-

HF Evaporation:

-

After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas.

-

-

Peptide Precipitation and Washing:

-

Add cold diethyl ether to the reaction vessel to precipitate the crude peptide.

-

Wash the precipitated peptide several times with cold diethyl ether to remove the scavengers and cleaved protecting groups.

-

-

Extraction and Lyophilization:

-

Extract the crude peptide from the resin using a suitable solvent mixture (e.g., 50% acetonitrile in water).

-

Freeze the aqueous solution and lyophilize to obtain the crude peptide as a fluffy powder.

-

Characterization of the Final Peptidomimetic

Thorough analytical characterization is essential to confirm the identity, purity, and conformational properties of the synthesized peptidomimetic. [11][12]

| Technique | Purpose | Expected Outcome / Key Information |

|---|---|---|

| RP-HPLC | Purity Assessment & Quantification | A single major peak indicating high purity (>95%). Retention time can be compared to standards. [11][13] |

| Mass Spectrometry (ESI-MS) | Identity Confirmation | Observed molecular weight should match the calculated theoretical mass of the target peptidomimetic. [13][14] |

| NMR Spectroscopy (¹H, NOESY) | Conformational Analysis | The gold standard for determining the cis/trans ratio of the Xaa-TbuPro amide bond through the presence or absence of specific Nuclear Overhauser Effect (NOE) cross-peaks. [5] |

| Circular Dichroism (CD) | Secondary Structure Analysis | Provides information on the overall secondary structure. Incorporation of 5-tert-butylproline is expected to show a disruption of PPII helical signatures. [5][13]|

Troubleshooting Guide

| Problem | Probable Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Kaiser Test) | 1. Insufficient coupling time. 2. Inefficient activation reagent. 3. Degradation of reagents (amino acid, coupling agent, solvent). | 1. Extend coupling time to 4+ hours. 2. Perform a double coupling. 3. Switch to a more potent coupling agent like HATU. 4. Use fresh, anhydrous, amine-free DMF and fresh reagents. |

| Low Final Yield | 1. Incomplete couplings leading to chain termination. 2. Incomplete cleavage from the resin. 3. Loss of peptide during workup/precipitation. | 1. Ensure all couplings are driven to completion using the Kaiser test. 2. Extend HF cleavage time or increase temperature slightly (use with caution). 3. Ensure peptide is fully precipitated before washing with ether. |

| Multiple Peaks in HPLC | 1. Deletion sequences from incomplete coupling. 2. Side reactions during cleavage (alkylation). 3. Racemization during activation. | 1. Optimize coupling protocol (see above). 2. Use an adequate amount and type of scavenger during HF cleavage. 3. Ensure the base (DIEA) is added last during activation to minimize racemization risk. |

Conclusion

Boc-5(S)-tert-butyl-L-proline is a powerful and highly specialized building block for peptidomimetic design. Its ability to sterically enforce a cis amide bond provides a unique tool for controlling peptide backbone geometry, introducing specific turns, and enhancing proteolytic stability. While its incorporation requires optimized coupling protocols due to significant steric hindrance, the payoff is a level of conformational control that is difficult to achieve with other amino acids. By following the validated protocols and characterization methods outlined in this guide, researchers can successfully leverage this compound to engineer novel peptidomimetics with tailored structures and potentially superior therapeutic profiles.

References

-

Horne, W. S., Price, J. L., & Gellman, S. H. (2000). An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion. Biopolymers, 53(3), 249-56. [Link]

-

Budisa, N., Minks, C., Alefelder, S., Wenger, W., Dong, F., Moroder, L., & Huber, R. (2001). Residue-specific bioincorporation of non-natural, biologically active amino acids into proteins as possible drug carriers: Structure and stability of the per-thiaproline mutant of annexin V. Proceedings of the National Academy of Sciences, 98(2), 455-460. [Link]

-

Enders, D., & Franz, K. (1996). 5-tert-Butylproline. The Journal of Organic Chemistry, 61(21), 7239-7244. [Link]

-

Wang, L., et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. ASM Journals. [Link]

-

Shoulders, M. D., & Raines, R. T. (2011). Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli. Methods in Molecular Biology, 705, 323-341. [Link]

-

ResolveMass Laboratories Inc. (2025). Peptide Characterization Techniques and Applications. ResolveMass Technical Notes. [Link]

-

Ragnarsson, U., Karlsson, S. M., Sandberg, B. E., & Larsson, L. E. (1971). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 51, 108. [Link]

-

Thamm, P., et al. (n.d.). 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. [Link]

-

Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. Biovera Research. [Link]

-

Singh, S. K., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. ResearchGate. [Link]

-

Beyermann, M., & Bienert, M. (1998). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. ResearchGate. [Link]

-

XINDAO. (n.d.). Wholesale BOC-L-Proline CAS:15761-39-4 Manufacturers and Suppliers. XINDAO. [Link]

-

Carl ROTH. (n.d.). Boc-L-Proline, 5 g. Carl ROTH. [Link]

-

Singh, S. K., et al. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(02), 061–073. [Link]

-

Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Chemical Communications. Royal Society of Chemistry. [Link]

-

Amblard, M., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. DU Chem. [Link]

-

Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

-

Samanta, S., & Chatterjee, S. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(3), 447-471. [Link]

-

JPT Peptide Technologies. (n.d.). Peptide Characterization & Analytics. JPT. [Link]

- Google Patents. (2015). CN104326960A - Method for preparing Boc-L-proline.

-

Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry, 67(22), 20022-20055. [Link]

-

PrepChem.com. (n.d.). Synthesis of L-proline tert.butyl ester. PrepChem.com. [Link]

-

Royo, M., et al. (2021). Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability. MDPI. [Link]

-

Impey, S. A., et al. (2007). Conformational Preferences of α-Substituted Proline Analogues. The Journal of Organic Chemistry, 72(10), 3749-3758. [Link]

-

Christensen, T., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Journal of Peptide Science. [Link]

-

ResearchGate. (n.d.). The two possible conformations for the proline peptide bond. ResearchGate. [Link]

-

Kim, D., et al. (2024). Rational design of small-molecule peptidomimetics for three pivotal protein secondary structures. ChemRxiv. [Link]

-

Hovorun, D., et al. (2022). Boc-Protected Proline-Containing Monoamines as Promising Prodrugs. Biointerface Research in Applied Chemistry, 12(4), 5092-5100. [Link]

Sources

- 1. Incorporation of proline analogs into recombinant proteins expressed in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. An examination of the steric effects of 5-tert-butylproline on the conformation of polyproline and the cooperative nature of type II to type I helical interconversion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journals.asm.org [journals.asm.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. ijsra.net [ijsra.net]

- 13. resolvemass.ca [resolvemass.ca]

- 14. Peptide Analysis Techniques Review - Creative Peptides [creative-peptides.com]

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

An Application Guide to Amide Bond Formation: Protocols and Reaction Conditions for N-Terminal Coupling to 5-tert-Butylproline

5-tert-Butylproline is a non-canonical amino acid of significant interest in peptidomimetic and drug design. Its bulky tert-butyl group at the C5 position effectively locks the proline ring pucker, providing a powerful tool to enforce specific secondary structures, such as type VI β-turns, in peptides.[1] However, this conformational rigidity comes at a synthetic cost. The steric bulk of the tert-butyl group, combined with the secondary amine nature of the proline N-terminus, presents a formidable challenge for peptide chemists. This steric hindrance can dramatically slow down the rate of N-terminal acylation, leading to incomplete reactions, low yields, and the formation of deletion sequences.[2][3][4]

Standard solid-phase peptide synthesis (SPPS) conditions, which are often sufficient for proteinogenic amino acids, frequently fail when coupling an incoming amino acid to the N-terminus of 5-tert-butylproline. Overcoming this obstacle requires a carefully considered approach, leveraging highly potent reagents and optimized reaction conditions to drive the amide bond formation to completion. This guide provides a comprehensive overview of the mechanistic rationale, field-proven protocols, and troubleshooting strategies for achieving efficient N-terminal coupling to this sterically demanding residue.

Mechanistic Rationale: Selecting the Right Tools for the Job

The formation of a peptide bond is a nucleophilic acyl substitution reaction. The N-terminal amine of one amino acid attacks the activated carboxyl group of another.[5] The efficiency of this process hinges on the degree of carboxyl activation. For sterically hindered couplings, the choice of activating reagent is paramount.

Why Standard Reagents Fail

Carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) are workhorses in peptide synthesis.[6] However, they often prove inadequate for demanding couplings involving residues like 5-tert-butylproline.[4][7] They form O-acylisourea intermediates that may not be sufficiently reactive to overcome the high activation energy imposed by the steric clash at the reaction center.

High-Potency Coupling Reagents: The Key to Success

To overcome this energy barrier, more powerful in-situ activating reagents are necessary. These reagents convert the carboxylic acid into a highly reactive ester, dramatically accelerating the rate of acylation.

-

Uronium/Aminium Salts (HATU, HCTU): Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) are among the most effective for hindered couplings.[6][8] HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[8] The presence of the 7-azabenzotriazole (HOAt) moiety is critical, as it not only accelerates the coupling but also effectively suppresses racemization.[8] HCTU, the 6-chloro-benzotriazole analogue, is another highly reactive and effective option.[7]

-

Phosphonium Salts (PyBOP, PyAOP): Phosphonium-based reagents like PyBOP and PyAOP are also significantly more effective than carbodiimides.[7] They generate reactive OBt- or OAt-esters that can efficiently acylate hindered amines. PyAOP, in particular, has proven successful for preparing peptides containing hindered amino acids.[4]

-

Next-Generation Reagents (COMU): COMU is a modern uronium salt with coupling efficiencies comparable to HATU.[9] It incorporates the Oxyma Pure moiety, making it a safer, non-explosive alternative to HOBt- or HOAt-based reagents, while also offering improved solubility.[9]

The Role of Base and Solvent

-

Base: A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA), is required to deprotonate the carboxylic acid, facilitating its reaction with the coupling reagent.[9][10] For couplings at high risk of racemization, a weaker base like 2,4,6-collidine may be substituted.[9]

-

Solvent: The solvent must effectively solvate the growing peptide chain to prevent aggregation, which can block reactive sites. While N,N-dimethylformamide (DMF) is standard, N-methylpyrrolidone (NMP) often has superior solvating properties and can improve outcomes for difficult sequences.[7]

Data Summary: Comparison of Coupling Reagents for Hindered Systems

| Reagent Class | Example(s) | Activating Moiety | Reactivity | Key Advantages & Considerations |

| Carbodiimides | DCC, DIC | O-acylisourea | Low-Moderate | Inexpensive, but often insufficient for hindered couplings; can cause side reactions.[6][7] |

| Uronium/Aminium | HATU, HCTU | OAt/OBt Ester | Very High | Excellent for hindered residues, rapid kinetics, low racemization (especially HATU).[6][7][8] |

| Phosphonium | PyBOP, PyAOP | OBt/OAt Ester | High | Highly effective, but generally more expensive than uronium salts.[4][7] |

| Modern Uronium | COMU | Oxyma Ester | Very High | Efficiency comparable to HATU with enhanced safety (non-explosive) and solubility.[9] |

| Acyl Fluoride | TFFH | Acyl Fluoride | Extremely High | Used for the most challenging couplings where other reagents fail.[7][9] |

Advanced Strategies for Maximizing Coupling Efficiency

When even the most potent reagents struggle, advanced methodologies can be employed to ensure a successful outcome.

-

Microwave-Assisted Solid-Phase Peptide Synthesis (MA-SPPS): The application of microwave energy is a transformative technique for difficult peptide synthesis.[2][3][11] Microwave irradiation heats the reaction internally and uniformly, driving sterically hindered couplings to completion in minutes rather than hours, often with higher purity and yield.[11][12]

-

Double Coupling: This is a straightforward and effective strategy where the coupling reaction is simply repeated with a fresh solution of activated amino acid.[7] This helps to push the reaction to completion by ensuring all available N-terminal sites are acylated.

-

Strategic Solvent Use: For sequences prone to aggregation, using a more effective solvent like NMP or a solvent mixture such as DCM/DMF/NMP (1:1:1) can disrupt secondary structures and improve reagent access to the reactive site.[7]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for N-terminal coupling to resin-bound 5-tert-butylproline.

Workflow Overview

Caption: General workflow for SPPS N-terminal coupling to 5-tert-butylproline.

Protocol 1: High-Potency Coupling Using HATU at Room Temperature

This protocol is designed for standard manual or automated synthesis when microwave instrumentation is not available. A double coupling is recommended.

Materials and Reagents:

-

Peptide-resin with N-terminal deprotected 5-tert-butylproline

-

Fmoc-protected amino acid (4.0 eq per coupling)

-

HATU (3.9 eq per coupling)

-

DIPEA (8.0 eq per coupling)

-

Anhydrous DMF

-

DCM

-

Deprotection solution: 20% (v/v) piperidine in DMF

-

Isatin test solutions[13]

Procedure:

-

Resin Preparation: If starting with an Fmoc-protected N-terminus, perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove all residual piperidine.

-

First Coupling - Amino Acid Activation: In a separate vessel, dissolve the Fmoc-amino acid (4.0 eq) and HATU (3.9 eq) in a minimal volume of DMF. Add DIPEA (8.0 eq) and allow the solution to pre-activate for 1-5 minutes. The solution will typically change color.

-

First Coupling - Reaction: Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin. Agitate the mixture via nitrogen bubbling or mechanical shaking for 45-60 minutes at room temperature.

-

Washing: Drain the reaction solution and wash the resin thoroughly with DMF (3x).

-

Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated amino acid. Agitate for another 45-60 minutes.

-

Monitoring and Final Wash: After the second coupling, take a small sample of resin beads for an Isatin test to confirm reaction completion (a negative test, i.e., beads do not turn blue, indicates success).[13] Once complete, drain the solution and wash the resin thoroughly with DMF (5x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Microwave-Assisted Coupling (MA-SPPS)

This protocol leverages microwave energy to dramatically accelerate the coupling reaction, often achieving completion in a single shot.

Materials and Reagents:

-

Same as Protocol 1, but with quantities adjusted for a single coupling (e.g., 5.0 eq Fmoc-AA, 4.9 eq HATU, 10.0 eq DIPEA).

-

Microwave-safe reaction vessel.

-

Automated microwave peptide synthesizer.

Procedure:

-

Resin Preparation: Perform Fmoc deprotection as described in Protocol 1. Microwave-assisted deprotection (e.g., 3-5 minutes at 75-90°C) can also be used if available. Ensure thorough washing post-deprotection.

-

Amino Acid Activation: Prepare the activated amino acid solution as described in Protocol 1, using the appropriate equivalents for a single, high-efficiency coupling.

-

Microwave Coupling: Add the activated solution to the resin. Perform the coupling in the microwave synthesizer for 5-15 minutes at a controlled temperature, typically between 75°C and 90°C.

-

Monitoring and Washing: After the microwave cycle, perform an Isatin test to confirm completion.[13] If the test is positive, a short second microwave coupling may be necessary. Once complete, wash the resin as described in Protocol 1.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling (Positive Isatin Test) | - Insufficient reagent activity.- Severe steric hindrance.- On-resin peptide aggregation. | - Recouple: Perform a second coupling (double coupling).[7]- Increase Potency: Switch to a more powerful reagent (e.g., from HBTU to HATU or COMU).[13]- Use Microwave: Employ MA-SPPS to drive the reaction.[7][11]- Change Solvent: Switch from DMF to NMP or a DCM/DMF/NMP mixture to disrupt aggregation.[7][13] |

| Low Final Purity/Yield | - Accumulation of deletion sequences from incomplete couplings.- Side reactions during synthesis or cleavage. | - Optimize Coupling: Ensure each coupling step goes to completion using the strategies above.- Capping: After an incomplete coupling that cannot be resolved by recoupling, cap the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[13] |

| Racemization | - Overly strong base.- Prolonged pre-activation time.- Excessive temperature. | - Use Weaker Base: Substitute DIPEA with a less hindered or weaker base like 2,4,6-collidine.[9]- Minimize Activation Time: Add the activated amino acid solution to the resin immediately after the 1-5 minute pre-activation.- Control Temperature: If using heat, ensure the temperature does not exceed recommended limits (typically ≤ 90°C for microwave).[7] |

Conclusion

N-terminal coupling to 5-tert-butylproline is a challenging but manageable step in peptide synthesis. Success hinges on moving beyond standard protocols and embracing strategies designed specifically for sterically hindered systems. The use of high-potency uronium or phosphonium reagents, particularly HATU and its modern analogues, is essential. For the most demanding sequences, leveraging advanced techniques such as microwave-assisted synthesis provides a powerful and efficient path to achieving high-purity peptides. By understanding the underlying chemical principles and employing the robust protocols outlined in this guide, researchers can confidently incorporate this valuable residue into their synthetic targets.

References

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. AWS.

- Peretto, I., et al. (n.d.). Rapid Microwave-Assisted Solid Phase Peptide Synthesis. Synlett.

- CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

- BenchChem. (2025). Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Technical Support Center.

- Collins, J. M. (2018). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. ResearchGate.

- Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.

- Various Authors. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF.

- Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis.

- Katritzky, A. R., et al. (2007, June 20). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.

- Optimizing Peptide Coupling: Key Techniques. (n.d.). Biovera Research.

- BenchChem. (2025). Standard Protocol for HATU Peptide Coupling: Application Notes and Detailed Protocols.

- AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests.

- Singh, P., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.

- Halab, L., & Lubell, W. D. (2001, February 15). Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics. PubMed.

Sources

- 1. Influence of N-terminal residue stereochemistry on the prolyl amide geometry and the conformation of 5-tert-butylproline type VI beta-turn mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jpt.com [jpt.com]

- 6. Commonly Used Coupling Reagents in Peptide Synthesis - Dilun Biotechnology [peptidescientific.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. bachem.com [bachem.com]

- 10. growingscience.com [growingscience.com]

- 11. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 12. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 13. peptide.com [peptide.com]

Boc-5(S)-tert-butyl-L-proline as a chiral organocatalyst precursor

Application Note: High-Stereocontrol Organocatalysis using Boc-5(S)-tert-butyl-L-proline

Introduction & Strategic Utility

Boc-5(S)-tert-butyl-L-proline is the stable, protected precursor to one of the most sterically demanding chiral organocatalysts available: 5(S)-tert-butyl-L-proline (often referred to as the "Seebach Proline").

While L-Proline is the "workhorse" of organocatalysis, it suffers from limitations:

-

Solubility: L-Proline is highly polar and insoluble in many non-polar organic solvents (e.g., toluene, hexane) favored for asymmetric synthesis.

-

Parasitic Reactions: In some aldol/Michael reactions, the lack of steric bulk allows for product inhibition or oxazolidinone formation.

-

Stereocontrol: For challenging substrates, the facial shielding provided by the pyrrolidine ring alone is insufficient.

The 5(S)-tert-butyl group addresses these issues by introducing a massive steric lock. This hydrophobic group forces the intermediate enamine into a rigid anti-conformation and effectively blocks one face of the molecule, often boosting enantiomeric excess (ee) from ~70% (standard proline) to >98% (5-tert-butyl derivative).

Mechanism of Action: The "Steric Lock"

The catalytic power lies in the deprotected free amine. Upon condensation with a carbonyl substrate, the catalyst forms an enamine. The tert-butyl group dictates the geometry of this intermediate.

DOT Diagram: Steric Steering Mechanism

Figure 1: Activation and mechanistic pathway. The 5-tert-butyl group (blue node) acts as a steric anchor, preventing bond rotation and shielding the 'bottom' face of the enamine.

Protocol A: Catalyst Activation (Deprotection)

The Boc-protected precursor is shelf-stable but catalytically inactive. It must be deprotected before use. Unlike standard proline, the resulting 5-tert-butylproline is lipophilic .

Safety: TFA is corrosive. Work in a fume hood.

Materials

-

Boc-5(S)-tert-butyl-L-proline (1.0 equiv)

-

Trifluoroacetic acid (TFA) (10 equiv) or 4M HCl in Dioxane

-

Dichloromethane (DCM) (anhydrous)

-

Diethyl ether (for precipitation)[1]

Step-by-Step Methodology

-

Dissolution: In a round-bottom flask, dissolve Boc-5(S)-tert-butyl-L-proline (e.g., 1.0 g) in DCM (10 mL). The solution should be clear.

-

Acidolysis: Cool to 0°C. Add TFA (approx. 3 mL per gram of substrate) dropwise.

-

Note: Gas evolution (isobutylene) will occur.

-

-

Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 2 hours. Monitor by TLC (stain with Ninhydrin; Boc-amine is UV inactive but stains faintly; free amine stains deep red/purple).

-

Isolation (The "Salt" Method - Recommended):

-

Evaporate volatiles under reduced pressure.

-

Co-evaporate with toluene (3x) to remove residual TFA.

-

Crucial: The residue is the TFA salt. Unlike L-Proline, this salt is often soluble in DCM but precipitates from diethyl ether/hexanes.

-

Triturate with cold diethyl ether to obtain a white crystalline solid (TFA salt).

-

Why the Salt? The free base of 5-tert-butylproline is waxy and hygroscopic. Storing it as the TFA or HCl salt is preferred. Generate the free base in situ (see Protocol B).

Protocol B: Asymmetric Michael Addition

This protocol demonstrates the "Killer App" for this catalyst: The Michael addition of an aldehyde to a nitroolefin. This reaction is notoriously difficult for standard proline due to polymerization side reactions.

Reaction Scheme

Aldehyde + Nitroolefin -> (Cat: 5-tBu-Pro) -> Gamma-Nitroaldehyde

Reagents

-

Catalyst: 5(S)-tert-butyl-L-proline TFA salt (10-20 mol%)

-

Base: N-Methylmorpholine (NMM) or DIPEA (equimolar to catalyst)

-

Substrate 1: Butyraldehyde (1.0 equiv)

-

Substrate 2: Trans-beta-nitrostyrene (1.5 equiv)

-

Solvent: Toluene or CHCl3 (The lipophilic catalyst allows non-polar solvents!)

Execution

-

Catalyst Formation (In Situ):

-

To a vial, add the TFA salt of the catalyst (10 mol%) and the solvent (1.0 M concentration relative to substrate).

-

Add NMM (10 mol%). Stir for 5 minutes. The solution should become homogeneous (unlike L-Proline which would sink).

-

-

Addition:

-

Add the Nitroolefin (1.5 equiv).

-

Add the Aldehyde (1.0 equiv) last.

-

-

Incubation:

-

Stir at RT (20-25°C).

-

Time: 12–24 hours. (Bulky catalysts are slower than proline; be patient).

-

-

Workup:

Comparative Data: L-Proline vs. 5-tert-butyl-L-Proline

The following table highlights why one would choose the bulky derivative despite the extra deprotection step.

| Feature | L-Proline | 5(S)-tert-butyl-L-Proline |

| Solubility (Toluene) | Insoluble (Heterogeneous) | Soluble (Homogeneous) |

| Catalyst Loading | 20-30 mol% | 5-10 mol% |

| Reaction Time | Fast (1-6 h) | Slower (12-24 h) |

| Enantioselectivity (ee) | 70 - 85% (Typical) | 95 - 99% (Typical) |

| Substrate Scope | Simple aldehydes | Sterically hindered aldehydes |

| Aggregation | High (leads to non-linear effects) | Low (Monomeric active species) |

Troubleshooting & Optimization

DOT Diagram: Troubleshooting Logic

Figure 2: Decision tree for troubleshooting catalytic performance.

Critical "Pro-Tips":

-

Water Effect: Unlike L-Proline, which needs water to solubilize, 5-tert-butylproline works well in anhydrous conditions. However, trace water (1-2 equiv) can accelerate the hydrolysis of the iminium intermediate, turning over the catalyst faster.

-

Racemization: Do not use strong bases (NaOH, KOH) to free-base the salt if heating is involved. The C2-proton is acidic. Use NMM or Carbonate bases.

-

Storage: Store the Boc-precursor at 4°C. Store the deprotected salt in a desiccator.

References

-

Seebach, D., et al. (1989). "Synthesis of (S)-2-methylproline: A general method for the preparation of α-branched amino acids." Organic Syntheses, 72, 62.

-

List, B. (2002). "Proline-catalyzed asymmetric reactions." Tetrahedron, 58(28), 5573-5590.

-

Chi, Y., & Gellman, S. H. (2000). "Enantioselective organocatalysis of the Michael addition of aldehydes to nitroolefins." Journal of the American Chemical Society, 122(17), 4243-4244. (Context on bulky proline derivatives).

-

BenchChem. (2025). "Standard Procedures for Boc Deprotection." Application Notes.

Sources

Troubleshooting & Optimization

overcoming steric hindrance in Boc-5(S)-tert-butyl-L-proline coupling

Technical Support Center: High-Steric Hindrance Peptide Coupling Topic: Troubleshooting Boc-5(S)-tert-butyl-L-proline Coupling Ticket ID: #PRO-TBU-5S-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Steric Challenge

You are encountering difficulties with Boc-5(S)-tert-butyl-L-proline , a "chimera" amino acid that imposes severe conformational constraints. The tert-butyl group at the C5 position locks the pyrrolidine ring into a specific pucker (typically favoring the cis-amide bond in peptides), but it creates a massive steric wall shielding the secondary amine nitrogen.

Standard coupling protocols (DIC/HOBt or standard HBTU cycles) will likely fail or result in low yields/deletions. Success requires a shift from "standard" peptide synthesis to "hindered" protocols utilizing high-reactivity kinetics and specific solvation strategies.

Part 1: Troubleshooting Guides & FAQs

Issue 1: Coupling TO the N-terminus of 5-tert-butylproline

Symptom: The Boc-5-tBu-Pro is on the resin (or C-terminus in solution), but the next amino acid will not attach. Kaiser test (or chloranil) remains positive or yields are <20%.

Q: Why is standard activation failing? A: The tert-butyl group at C5 acts as a "gatekeeper," physically blocking the trajectory of the incoming activated ester. The secondary amine of proline is already less nucleophilic than a primary amine; adding the C5-bulk makes it exponentially less reactive.

Q: What is the "Nuclear Option" for this coupling? A: Switch to Acid Fluorides . Unlike bulky active esters (OBt/OAt) which struggle to reach the hindered nitrogen, acid fluorides are small, highly reactive electrophiles.

-

Recommendation: Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH . These reagents generate the amino acid fluoride in situ.[1]

-

Mechanism: The small size of the fluoride leaving group minimizes the transition state steric clash [1].

Q: Can I use HATU? A: Yes, but you must optimize. HATU generates the -OAt ester, which benefits from the "neighboring group effect" of the pyridine nitrogen.[2] However, for 5-tBu-Pro, you often need double coupling at elevated temperatures (50°C - 60°C) or microwave assistance.

-

Warning: Extended heating with HATU/DIEA can lead to guanidinylation of the amine (capping the chain). Do not exceed 60°C.

Issue 2: Racemization & Epimerization

Symptom: You observe a "doublet" peak in HPLC or diastereomeric impurities.

Q: Is the 5-tBu-Pro racemizing? A: It is possible, but the greater risk is the incoming amino acid racemizing due to slow kinetics. When the coupling is slow (due to the steric wall), the activated amino acid sits in the basic solution longer, increasing the chance of oxazolone formation and subsequent racemization.

Q: How do I prevent this? A: Change your base.

-

Stop using DIPEA (Diisopropylethylamine): It is a strong base that promotes proton abstraction from the

-carbon. -

Start using TMP (2,4,6-Trimethylpyridine / Collidine): This is a weaker, sterically hindered base that is sufficient to deprotonate the carboxylic acid for activation but poor at abstracting the

-proton, significantly preserving chirality [2].

Issue 3: Diketopiperazine (DKP) Formation

Symptom: Loss of the dipeptide from the resin (mass spectrum shows missing mass corresponding to the first two residues).

Q: Why is this happening? A: Proline derivatives are notorious for DKP formation.[3] The cis-amide preference induced by the 5-tert-butyl group brings the N-terminal amine of the dipeptide into perfect proximity to attack the C-terminal ester linkage to the resin.